6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
CAS No.:
Cat. No.: VC18259094
Molecular Formula: C9H14Cl2N2O3
Molecular Weight: 269.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2O3 |
|---|---|
| Molecular Weight | 269.12 g/mol |
| IUPAC Name | 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1 |
| Standard InChI Key | KJZDRKMNZSCCEM-QYCVXMPOSA-N |
| Isomeric SMILES | C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
| Canonical SMILES | CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position by a carboxylic acid group and at the 6-position by a (2R)-2-aminopropoxy side chain, with two hydrochloride counterions. The (2R) stereochemistry at the aminopropoxy moiety is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . The isomeric SMILES string C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl explicitly defines the R-configuration .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, the synthesis likely involves:
-
Chiral Introduction: Enantioselective synthesis of the (2R)-2-aminopropoxy side chain via asymmetric hydrogenation or enzymatic resolution.
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Coupling Reaction: Etherification of 6-hydroxypyridine-2-carboxylic acid with the chiral aminopropanol derivative under Mitsunobu or Williamson conditions .
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, optimizing stoichiometry for maximal yield.
Industrial Production
Aarti Pharmalabs Ltd. and VulcanChem list this compound as an intermediate in anticoagulant synthesis (e.g., Edoxaban) , though specific production scales remain undisclosed. Current Good Manufacturing Practice (cGMP) standards are presumed for pharmaceutical-grade material.
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (water, ethanol) compared to the free base. Predicted logP values (estimated via PubChem) suggest moderate hydrophilicity (logP ≈ -1.5), aligning with its ionizable amine and carboxylic acid groups . Stability studies indicate sensitivity to strong acids/bases, necessitating storage at 2–8°C under inert atmospheres.
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility in Water | High (≥10 mg/mL, predicted) | |
| pKa (Amine) | ~8.5 (protonated form) | |
| pKa (Carboxylic Acid) | ~2.8 |
Pharmacological and Industrial Applications
Role in Anticoagulant Development
This compound serves as a key intermediate in synthesizing Edoxaban (a Factor Xa inhibitor), where the (2R)-configuration ensures optimal target binding . The pyridine-carboxylic acid moiety contributes to hydrogen bonding with serine proteases, while the aminopropoxy chain enhances pharmacokinetic properties.
Chemical Biology Probes
Researchers exploit its chiral amine for site-specific bioconjugation, enabling labeled derivatives for target engagement studies. The hydrochloride form improves crystallinity, facilitating X-ray diffraction analyses of protein-ligand complexes.
Comparative Analysis with Structural Analogs
6-(2-Aminopropoxy)pyridine-2-carboxylic Acid Hydrochloride (CID 154848822)
This analog lacks the (2R) chiral center, yielding a racemic mixture with reduced target specificity. Its molecular weight (232.66 g/mol) is lower due to one fewer HCl molecule, altering solubility and crystallinity.
Table 3: Comparative Properties
| Property | Dihydrochloride (CID 165608274) | Hydrochloride (CID 154848822) |
|---|---|---|
| Molecular Weight | 269.12 g/mol | 232.66 g/mol |
| Chirality | R-configuration | Racemic |
| Solubility in DMSO | Moderate | High |
| Pharmaceutical Relevance | High (enantiopure) | Limited |
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